Isobutyl trifluoroacetate

Gas Chromatography Derivatization Retention Index

Isobutyl trifluoroacetate (2-methylpropyl 2,2,2-trifluoroacetate; CAS 17355-83-8) is a volatile, non-polar ester formed from trifluoroacetic acid and isobutanol. It belongs to the alkyl trifluoroacetate class and is primarily employed as a derivatization reagent in gas chromatography to introduce the trifluoroacetyl moiety, enhancing analyte volatility and electron-capture detection (ECD) sensitivity.

Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
CAS No. 17355-83-8
Cat. No. B185686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl trifluoroacetate
CAS17355-83-8
SynonymsAcetic acid, 2,2,2-trifluoro-, 2-Methylpropyl ester
Molecular FormulaC6H9F3O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(F)(F)F
InChIInChI=1S/C6H9F3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3
InChIKeyJNDIDDMPBOLGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyl Trifluoroacetate (CAS 17355-83-8): A Specialized Trifluoroacetylating Agent with Distinct Physicochemical Properties for GC Derivatization and Organic Synthesis


Isobutyl trifluoroacetate (2-methylpropyl 2,2,2-trifluoroacetate; CAS 17355-83-8) is a volatile, non-polar ester formed from trifluoroacetic acid and isobutanol. It belongs to the alkyl trifluoroacetate class [1] and is primarily employed as a derivatization reagent in gas chromatography to introduce the trifluoroacetyl moiety, enhancing analyte volatility and electron-capture detection (ECD) sensitivity [2]. Its branched isobutyl group confers intermediate hydrophobicity and retention characteristics that distinguish it from linear and smaller-chain analogs.

Why Generic Substitution of Alkyl Trifluoroacetates Is Not Viable: Structural Branching Dictates Retention, Volatility, and Reactivity


Alkyl trifluoroacetates are not interchangeable derivatization reagents or intermediates because small changes in the alcohol chain—length, branching, and degree of substitution—produce large, quantifiable differences in chromatographic retention, liquid density, and boiling point [1]. These physicochemical shifts directly impact method resolution, extraction efficiency, and reaction selectivity, making advisorily chosen substitutes a source of systematic error in validated protocols.

Quantitative Differentiation Evidence for Isobutyl Trifluoroacetate vs. Closest Alkyl Trifluoroacetate Analogs


GC Kovats Retention Index on OV‑101: Isobutyl vs. Ethyl vs. n‑Butyl Trifluoroacetate

On the standard non‑polar OV‑101 capillary column, isobutyl trifluoroacetate shows a Kovats retention index (RI) of 625 [1], which is 151 units higher than ethyl trifluoroacetate (RI = 474) [2] and approximately 29 units lower than n‑butyl trifluoroacetate (RI ≈ 654) [3]. The branched isobutyl chain provides intermediate retention that can resolve analyte derivatives from the solvent front while avoiding the longer run times and higher elution temperatures required by the linear n‑butyl analog.

Gas Chromatography Derivatization Retention Index

Liquid Density at 25 °C: Isobutyl vs. Ethyl Trifluoroacetate

Isobutyl trifluoroacetate has a measured density of 1.007 g/mL at 25 °C , which is significantly lower than the density of ethyl trifluoroacetate (1.194 g/mL at 25 °C) [1]. The 0.187 g/mL difference reduces the organic‑layer density in aqueous biphasic systems, facilitating cleaner phase separation and decreasing the likelihood of emulsification when the derivatized product is extracted with water‑immiscible solvents.

Physicochemical Properties Liquid‑Liquid Extraction Density

Derivatization Selectivity in Polycarboxylic Acid Analysis: Role of the Ester Alkyl Group

In a systematic study of acylation reagents for citric, malic, and isocitric acids, the isobutyl ester was one of six alkyl trifluoroacetates evaluated alongside methyl, ethyl, n‑propyl, isopropyl, and n‑butyl esters [1]. While all esters derivatized malic and isocitric acids rapidly and quantitatively, citric acid acylation was slow and partial with most reagents; the best selectivity was achieved with the n‑butyl/heptafluorobutyryl combination. The data demonstrate that the alkyl group materially influences reaction kinetics and product distribution, and the isobutyl variant occupies a practical middle ground between the highly volatile methyl/ethyl esters and the sterically demanding tert‑butyl analog, which often suffers from elimination side reactions [2].

Derivatization Yield Polycarboxylic Acids GC‑FID/ECD

Best Research and Industrial Application Scenarios for Isobutyl Trifluoroacetate


GC Derivatization Requiring Mid‑Range Retention and ECD Compatibility

When developing a GC method for polar analytes (amines, alcohols, carboxylic acids) that must be detected by electron capture, the choice of derivatization reagent directly affects retention time and peak shape. Isobutyl trifluoroacetate is preferred when the analyst needs a derivative that elutes later than the ethyl ester (RI 474 [1]) to avoid solvent interference, yet earlier than the n‑butyl ester (RI 654 [2]) to keep cycle times short. This mid‑range retention is especially valuable in high‑throughput environmental or food safety laboratories where both sensitivity and speed are critical.

Liquid‑Liquid Extraction Workflows for Small‑Volume Samples

In sample preparation protocols that involve derivatization followed by aqueous‑organic partitioning, the relatively low density of isobutyl trifluoroacetate (1.007 g/mL ) compared to ethyl trifluoroacetate (1.194 g/mL [3]) produces an organic layer that separates more cleanly from aqueous phases. This property is especially advantageous when processing volumes under 1 mL, where diffuse interfaces can lead to analyte loss or poor reproducibility.

Synthesis of Sterically Sensitive Trifluoroacetylated Intermediates

In medicinal chemistry and process development, the isobutyl ester serves as a mild trifluoroacetylating agent for substrates that would undergo elimination or rearrangement with the more acidic tert‑butyl analog [4]. Its branched structure provides sufficient steric bulk to moderate reactivity without generating isobutylene byproducts, making it a practical choice for preparing trifluoroacetyl‑protected amines and alcohols in multi‑step syntheses.

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